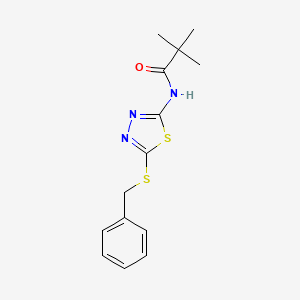

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)pivalamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS2/c1-14(2,3)11(18)15-12-16-17-13(20-12)19-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZGNPWFSOBPBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NN=C(S1)SCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)pivalamide typically involves the reaction of 5-(benzylthio)-1,3,4-thiadiazole-2-amine with pivaloyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure environmental compliance and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)pivalamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction of the thiadiazole ring can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The benzylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Lithium aluminum hydride in dry ether under reflux conditions.

Substitution: Sodium hydride in dimethylformamide at elevated temperatures.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiadiazole derivatives with reduced sulfur oxidation states.

Substitution: Formation of various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is a synthetic organic compound with a trifluoromethyl group, a thiadiazole ring, and a pivalamide moiety. This compound is explored in scientific research for its potential in medicinal chemistry, materials science, and biology.

Scientific Research Applications

N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide and its derivatives, including N-(5-benzylthio-1,3,4-thiadiazol-2-yl) display a range of scientific research applications .

Medicinal Chemistry N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is investigated as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties. Many compounds with a 1,3,4-thiadiazole substructure exhibit pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, antipyretic, and anticancer activities .

- A series of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl) derivatives of piperazinyl quinolones were synthesized and evaluated for antibacterial activity against Gram-positive and Gram-negative microorganisms . Some derivatives exhibit high activity against Gram-positive bacteria, such as Staphylococcus aureus and Staphylococcus epidermidis, comparable or more potent than norfloxacin and ciprofloxacin . The structure of the benzyl unit and the S or SO(2) linker dramatically impact antibacterial activity .

- 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives were designed and synthesized as sorafenib analogs and evaluated for cytotoxicity against human cancer cells, including MCF-7, HepG2, A549, and HeLa cell lines . Most of the compounds significantly prevented the proliferation of tested cancer cells . 2-F, 4-Cl, and 2,6-diF substituted derivatives showed promising activity against Hela cancer cells and significantly induced apoptotic cell death in HeLa cancer cells, blocking the cell cycle at the sub-G1 phase .

Materials Science The compound is explored for use in developing advanced materials, including polymers and coatings, due to its unique chemical structure.

Biology The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)pivalamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways can vary depending on the specific application, but common targets include enzymes involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Table 1: Physicochemical Comparison of 1,3,4-Thiadiazole Derivatives

Observations :

- Benzylthio derivatives (e.g., 5h, 5m) generally exhibit higher synthetic yields (85–88%) compared to methylthio (79%) or chlorobenzylthio (82%) analogs, suggesting favorable reaction kinetics for bulkier thioether groups .

- Melting points correlate with substituent polarity. Methylthio derivative 5f (158–160°C) has a higher melting point than benzylthio analogs (~133–136°C), likely due to reduced steric hindrance and increased crystallinity .

- The pivalamide group in the target compound introduces significant steric bulk compared to phenoxyacetamide substituents, which may affect solubility and bioavailability.

Anticancer Potential

Key Comparisons :

- Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance cytotoxicity, likely by increasing electrophilicity and target binding.

- Methoxy groups (e.g., ) improve tyrosine kinase inhibition via aromatic interactions, whereas the pivalamide group in the target compound may prioritize steric effects over electronic modulation.

- Akt inhibition in highlights the role of nitro/chloro substituents, suggesting that halogenation could be a strategy to optimize the target compound .

Substituent Effects on Pharmacological Profiles

- Thioether Modifications :

- Amide Modifications: Phenoxyacetamide: Facilitates hydrogen bonding with kinases or proteases . Pivalamide: May reduce metabolic degradation but could limit solubility; requires formulation optimization.

Biological Activity

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)pivalamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its cytotoxic effects, antibacterial properties, and potential as an anticancer agent.

Chemical Structure and Synthesis

The compound this compound is synthesized through the reaction of 5-benzylthio-1,3,4-thiadiazole with pivaloyl chloride. The structural formula is represented as follows:

This compound features a thiadiazole ring that plays a critical role in its biological activity.

Cytotoxic Properties

Recent studies have demonstrated that derivatives of 1,3,4-thiadiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance:

- MCF-7 (breast cancer) : IC50 values ranging from 0.28 to 0.52 µg/mL were reported for related thiadiazole compounds .

- A549 (lung carcinoma) : Similar potent activity was observed with IC50 values indicating effective inhibition of cell growth .

The mechanism of action appears to involve interaction with tubulin, inhibiting its polymerization and leading to apoptosis in cancer cells .

Antibacterial Activity

This compound and its derivatives have also been evaluated for antibacterial properties. A study showed that certain derivatives exhibited high activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics like norfloxacin and ciprofloxacin . The structure-activity relationship (SAR) indicates that modifications on the benzyl unit significantly influence antibacterial efficacy.

In Vitro Studies

A series of in vitro experiments were conducted to assess the cytotoxic effects of this compound against various human cancer cell lines:

| Cell Line | IC50 (µg/mL) | Activity Level |

|---|---|---|

| MCF-7 | 0.28 | High |

| A549 | 0.52 | High |

| HeLa | 0.37 | Very High |

| HepG2 | Not Reported | Moderate |

These results indicate that this compound may serve as a promising candidate for further development as an anticancer agent.

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in cancer proliferation. These studies suggest that the compound forms hydrogen bonds with critical residues in proteins associated with tumor growth and survival pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.